molecular formula C23H22N6O4S B14099203 5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B14099203
M. Wt: 478.5 g/mol
InChI Key: GQKXESAMVAQTCU-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a hydroxy-dimethylphenyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxy-Dimethylphenyl Moiety: The hydroxy-dimethylphenyl group is attached via a nucleophilic substitution reaction, where the phenol derivative reacts with the sulfonamide-pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or activator due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethylacetophenone: Shares the hydroxy-dimethylphenyl moiety but lacks the pyrazole and sulfonamide groups.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains a similar hydroxy group but differs in the overall structure and functional groups.

Uniqueness

5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, sulfonamide group, and hydroxy-dimethylphenyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H22N6O4S

Molecular Weight

478.5 g/mol

IUPAC Name

3-(2-hydroxy-3,4-dimethylphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H22N6O4S/c1-13-4-9-18(21(30)15(13)3)19-12-20(28-27-19)22(31)26-16-5-7-17(8-6-16)34(32,33)29-23-24-11-10-14(2)25-23/h4-12,30H,1-3H3,(H,26,31)(H,27,28)(H,24,25,29)

InChI Key

GQKXESAMVAQTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C)O)C

Origin of Product

United States

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